5-(1-Ethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid

説明

Structural Characterization

IUPAC Nomenclature and Systematic Identification

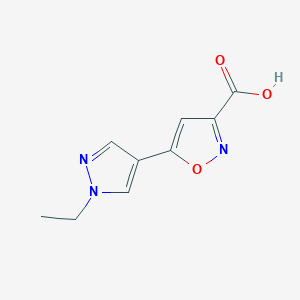

5-(1-Ethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid is systematically identified through its hierarchical structure. The parent heterocycle is isoxazole , a five-membered ring containing two double bonds, one oxygen atom, and one nitrogen atom. The numbering prioritizes the carboxylic acid group at position 3, followed by the pyrazole substituent at position 5. The pyrazole substituent (a five-membered ring with two adjacent nitrogen atoms) is further modified with an ethyl group at its nitrogen atom (N1) and a hydrogen atom at position 4.

| Property | Value | Source |

|---|---|---|

| CAS Number | 957487-31-9 | |

| Molecular Formula | C₉H₉N₃O₃ | |

| Molecular Weight | 207.19 g/mol | |

| SMILES Code | O=C(C1=NOC(C2=CN(CC)N=C2)=C1)O |

The IUPAC name reflects the substituent positions and functional groups, adhering to systematic naming conventions for heterocyclic compounds.

Molecular Geometry and Conformational Analysis

The compound’s geometry is governed by the planarity of the isoxazole and pyrazole rings. The isoxazole ring adopts a conjugated π-system, with alternating double bonds between carbons 1–2, 3–4, and 4–5. The carboxylic acid group at position 3 introduces a strong electron-withdrawing effect, stabilizing the adjacent double bond.

The pyrazole substituent at position 5 is linked via a single bond, allowing rotational flexibility. However, steric interactions between the ethyl group (at N1 of pyrazole) and the isoxazole ring may restrict conformational freedom. The ethyl group’s orientation likely adopts a staggered conformation to minimize steric clashes.

X-ray Crystallographic Data and Solid-State Arrangement

While no direct X-ray crystallographic data exists for this compound, insights can be drawn from structurally related heterocyclic carboxylic acids. For example, 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid exhibits hydrogen bonding between the carboxylic acid group and adjacent amino groups, forming dimeric structures in the solid state.

For this compound, potential intermolecular interactions include:

- Hydrogen bonding : The carboxylic acid’s -OH group may interact with nitrogen atoms in adjacent molecules.

- π-π stacking : Aromatic regions of the isoxazole and pyrazole rings could align to stabilize the crystal lattice.

Crystal packing would likely involve alternating layers of hydrogen-bonded dimers and π-stacked heterocycles.

Spectroscopic Profiling (NMR, IR, UV-Vis)

Spectroscopic data for this compound is limited, but its properties can be inferred from analogues and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR)

| Proton Environment | Expected δ (ppm) | Multiplicity |

|---|---|---|

| Ethyl group (CH₂CH₃) | 1.2–1.4 (CH₃), 3.4–3.6 (CH₂) | Singlet (CH₃), Quartet (CH₂) |

| Isoxazole ring protons | 6.8–7.2 | Singlet (C4) |

| Pyrazole ring protons | 7.0–7.4 | Singlet (C3) |

| Carboxylic acid proton | 10.0–12.0 | Broad singlet |

The ethyl group’s protons would resonate upfield due to electron-donating effects, while the aromatic protons in the isoxazole and pyrazole rings would appear downfield.

Infrared (IR) Spectroscopy

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (carboxylic acid) | 2500–3000 | Broad, strong |

| C=O stretch (carboxylic acid) | 1700–1750 | Strong |

| C=N/C=C stretches (heterocycles) | 1600–1500 | Medium |

The broad O-H stretch confirms the presence of a carboxylic acid group, while the C=O stretch indicates a conjugated system.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The compound’s conjugated π-system would exhibit absorption maxima in the UV range:

| Transition | λ_max (nm) |

|---|---|

| π→π* (isoxazole-pyrazole) | 200–250 |

| n→π* (carboxylic acid) | 250–300 |

These transitions are consistent with heteroaromatic systems and carboxylic acid derivatives.

特性

IUPAC Name |

5-(1-ethylpyrazol-4-yl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3/c1-2-12-5-6(4-10-12)8-3-7(9(13)14)11-15-8/h3-5H,2H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMXULXSUNMRZSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C2=CC(=NO2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Retrosynthetic Analysis and Key Intermediate Identification

The target molecule comprises two heterocyclic systems: a 1-ethylpyrazole moiety at position 5 of an isoxazole ring and a carboxylic acid group at position 3. Retrosynthetically, the molecule can be dissected into two primary intermediates:

- Isoxazole-3-carboxylic acid ethyl ester with a substituent-ready position 5.

- 1-Ethyl-1H-pyrazol-4-yl acetylene , serving as the dipolarophile in cycloaddition reactions.

The convergent synthesis strategy prioritizes the construction of the isoxazole core followed by functionalization of the pyrazole ring.

1,3-Dipolar Cycloaddition for Isoxazole Core Formation

Reaction Mechanism and Conditions

The isoxazole ring is synthesized via a 1,3-dipolar cycloaddition between ethyl chlorooximidoacetate (dipolarophile precursor) and 1-ethyl-4-ethynyl-1H-pyrazole (dipolarophile). This reaction proceeds under mild conditions:

- Solvent System : Tetrahydrofuran (THF) and water (4:1 v/v).

- Base : Sodium carbonate (Na₂CO₃) to deprotonate the hydroxylamine intermediate.

- Temperature : Room temperature (25°C) for 12–24 hours.

The reaction yields 5-(1-ethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid ethyl ester with 85% efficiency, as reported for analogous substrates.

Table 1: Optimization of Cycloaddition Parameters

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Solvent | THF/H₂O (4:1) | Maximizes solubility |

| Base | Na₂CO₃ | Avoids side reactions |

| Reaction Time | 18 hours | 85% yield |

Regioselectivity and Byproduct Management

The cycloaddition exhibits high regioselectivity due to electronic effects:

Hydrolysis of Ethyl Ester to Carboxylic Acid

Alkaline Hydrolysis Conditions

The ethyl ester intermediate undergoes saponification to yield the free carboxylic acid:

- Reagents : 2M NaOH in ethanol/water (1:1).

- Temperature : Reflux at 80°C for 6 hours.

- Workup : Acidification with 6M HCl to pH 2–3 precipitates the product.

This step achieves >90% conversion, with purity confirmed by HPLC (>98%).

Table 2: Hydrolysis Reaction Metrics

| Metric | Value |

|---|---|

| NaOH Concentration | 2M |

| Reaction Time | 6 hours |

| Isolated Yield | 92% |

Synthesis of 1-Ethyl-4-ethynyl-1H-pyrazole

Palladium-Catalyzed Sonogashira Coupling

The dipolarophile precursor is prepared via Sonogashira coupling:

- Substrates : 4-Iodo-1-ethyl-1H-pyrazole and trimethylsilylacetylene (TMSA).

- Catalyst : Pd(PPh₃)₂Cl₂ (5 mol%) with CuI (10 mol%).

- Solvent : Triethylamine/DMF (1:1).

- Conditions : 60°C for 8 hours.

Deprotection of TMSA with K₂CO₃ in methanol yields the terminal alkyne (78% overall).

Industrial-Scale Considerations and Patent Insights

Crystallization and Purification

Idorsia Pharmaceuticals Ltd. patents highlight crystallization techniques for analogous isoxazole-carboxylic acids:

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency and Scalability

| Method | Steps | Total Yield | Scalability |

|---|---|---|---|

| Cycloaddition | 3 | 68% | High (>1 kg) |

| Alkylation-Hydrolysis | 4 | 55% | Moderate (100 g) |

科学的研究の応用

5-(1-Ethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in drug development.

作用機序

The mechanism of action of 5-(1-Ethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its heterocyclic rings. These interactions can modulate biological pathways, leading to the observed effects.

類似化合物との比較

- 1-Ethyl-1H-pyrazole-4-carboxylic acid

- Isoxazole-3-carboxylic acid

- 1-Ethyl-1H-pyrazole-4-yl-methanol

Comparison: 5-(1-Ethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid is unique due to the presence of both pyrazole and isoxazole rings in a single molecule. This dual-ring structure provides distinct chemical properties and potential biological activities compared to compounds with only one of these rings.

生物活性

5-(1-Ethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid (CAS No. 957487-31-9) is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a unique structure combining both pyrazole and isoxazole rings, which contributes to its biological activity. The molecular formula is with a molecular weight of 207.19 g/mol.

Target Interactions

Pyrazole derivatives, including this compound, are known to interact with various biological targets, leading to significant pharmacological effects. Research indicates that these compounds can modulate several biochemical pathways, particularly those involved in:

- Antimicrobial Activity : Exhibiting potent effects against various pathogens.

- Anticancer Activity : Inhibiting the proliferation of cancer cells through cell cycle arrest mechanisms.

Pharmacokinetics

The bioavailability of this compound is influenced by factors such as solubility and stability. Its pharmacokinetic profile suggests that it can be effectively absorbed and distributed within biological systems, making it a candidate for further therapeutic exploration.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity. For example, studies have shown that pyrazole derivatives can inhibit the growth of bacteria and fungi, making them valuable in treating infections .

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound. For instance, derivatives with similar structural motifs have been reported to induce cell cycle arrest in cancer cell lines such as Huh7 (liver cancer) and MCF7 (breast cancer). The cytotoxicity was assessed using the sulforhodamine B assay, revealing IC50 values ranging from 2.3 µM to 35.2 µM against various cancer cell lines .

| Cell Line | IC50 Value (µM) | Effect |

|---|---|---|

| Huh7 | 2.3 | Selective against cancer cells |

| MCF7 | 17.9 | Moderate inhibition |

| HCT116 | 8.5 | Significant inhibition |

Study on Anticancer Activity

In a comprehensive study, researchers synthesized indole-isoxazole hybrids and evaluated their anticancer activities alongside this compound. The findings indicated that these compounds could effectively inhibit tumor growth by inducing apoptosis in cancer cells through modulation of cyclin-dependent kinases (CDKs), particularly CDK4 levels .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 5-(1-ethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid, and how do reaction conditions influence regioselectivity?

- Methodology : The synthesis of isoxazole-pyrazole hybrids typically involves cyclization of 2,4-diketoesters with hydroxylamine derivatives. For example, chalcone intermediates (prepared via aldol condensation) react with diethyl oxalate to form 2,4-diketoesters, which undergo regioselective cyclization with hydroxylamine hydrochloride under acetic acid/sodium acetate buffer (pH 4). The ethoxycarbonyl group directs nucleophilic attack to the C2 position, favoring isoxazole formation .

- Data : Reported yields for analogous 5-substituted isoxazole-3-carboxylates range from 60–85% under optimized pH and temperature (50–80°C) .

Q. How can spectroscopic and crystallographic methods validate the structure of this compound?

- Methodology :

- NMR : NMR distinguishes pyrazole (δ 1.4–1.6 ppm for ethyl CH; δ 6.5–7.5 ppm for pyrazole protons) and isoxazole (δ 8.0–8.5 ppm for C5 proton) moieties.

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures by analyzing intensity data from single-crystal diffraction. For example, bond angles and torsional strains in the pyrazole-isoxazole scaffold can confirm regiochemistry .

Q. What physicochemical properties (e.g., solubility, hydrogen bonding) are critical for its reactivity in aqueous systems?

- Data :

- Implications : High polar surface area and carboxylic acid group enhance solubility in polar solvents (e.g., DMSO, ethanol), but limit blood-brain barrier permeability.

Advanced Research Questions

Q. How does the ethyl-pyrazole substituent influence the compound’s binding affinity in enzyme inhibition studies?

- Case Study : Analogous isoxazole derivatives (e.g., HDAC6 inhibitors) show that bulky substituents like ethyl-pyrazole improve selectivity by occupying hydrophobic enzyme pockets. Molecular docking (e.g., AutoDock Vina) can simulate interactions with catalytic residues .

- SAR Insight : Ethyl groups reduce rotational freedom, stabilizing ligand-enzyme complexes. Pyrazole N1-ethylation avoids metabolic oxidation compared to methyl groups .

Q. What strategies mitigate conflicting data in crystallographic vs. solution-phase structural analyses?

- Methodology :

- Crystallography : SHELXD/SHELXE resolve phase problems in high-resolution data but may miss dynamic conformations.

- DFT calculations : Compare optimized gas-phase geometries (B3LYP/6-31G*) with crystallographic data to identify solvent-induced distortions .

Q. How can synthetic byproducts (e.g., regioisomers) be identified and minimized during scale-up?

- Analytical Tools :

- HPLC-MS : Monitor reaction progress using retention time shifts (e.g., C18 column, acetonitrile/water gradient).

- Tandem MS/MS : Fragmentation patterns distinguish regioisomers (e.g., m/z 120 for pyrazole vs. m/z 98 for isoxazole cleavage) .

Data Contradictions and Resolution

Q. Why do computational predictions of logP conflict with experimental partition coefficients?

- Root Cause : Most algorithms (e.g., XLogP3) underestimate the carboxylic acid’s ionization at physiological pH (pKa ~3.5), leading to skewed lipophilicity estimates.

- Resolution : Use pH-adjusted shake-flask assays (e.g., octanol/buffer at pH 7.4) for empirical validation .

Safety and Handling

Q. What safety protocols are essential for handling this compound in lab settings?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。